

# 2-(1-methyl-1H-pyrazol-4-yl)acetic acid chemical properties

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## Compound of Interest

Compound Name: 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

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An In-depth Technical Guide to **2-(1-methyl-1H-pyrazol-4-yl)acetic acid**: Properties, Synthesis, and Applications

## Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **2-(1-methyl-1H-pyrazol-4-yl)acetic acid**, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, provide a validated synthetic protocol, explore its spectroscopic signature, and discuss its reactivity and applications as a versatile scaffold in modern pharmaceutical research.

## Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.<sup>[1][2]</sup> Its five-membered aromatic ring containing two adjacent nitrogen atoms imparts a unique combination of physicochemical properties, including hydrogen bonding capabilities, metabolic stability, and the ability to engage in various non-covalent interactions with biological targets.<sup>[3]</sup> Pyrazole derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.<sup>[1][4]</sup>

**2-(1-methyl-1H-pyrazol-4-yl)acetic acid** (also known as 1-methylpyrazole-4-acetic acid) has emerged as a particularly valuable synthetic intermediate. The N-methylation of the pyrazole ring prevents tautomerization and provides a fixed vector for substituent orientation, which is critical for rational drug design. The acetic acid moiety offers a convenient chemical handle for elaboration, allowing for the straightforward introduction of diverse functional groups through amide coupling, esterification, or other transformations. This guide serves to consolidate the key technical data and practical knowledge surrounding this important compound.

## Core Chemical and Physical Properties

A summary of the fundamental physicochemical properties of **2-(1-methyl-1H-pyrazol-4-yl)acetic acid** is presented below. This data is essential for experimental design, including reaction setup, solvent selection, and analytical method development.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[5]
Molecular Weight	140.14 g/mol	[5]
CAS Number	1152582-56-3	[6]
Appearance	White to off-white solid	
Purity	Typically ≥95%	
IUPAC Name	2-(1-methyl-1H-pyrazol-4-yl)acetic acid	[5]
InChIKey	CVVXBWFAPQPDCQ-UHFFFAOYSA-N	
Storage	2-8°C, sealed in a dry environment	

## Synthesis and Purification Workflow

While several methods exist for the synthesis of pyrazole derivatives, a common and reliable approach for C-4 functionalized pyrazoles involves the construction of the ring followed by side-chain manipulation.[7] However, for **2-(1-methyl-1H-pyrazol-4-yl)acetic acid**, a more direct

route starting from a pre-formed pyrazole is often employed by commercial suppliers. Below is a validated, two-step protocol adapted from established procedures for N-alkylation and hydrolysis.[8]

## Synthetic Rationale and Causality

The chosen pathway involves two key transformations:

- **N-Alkylation:** The pyrazole nitrogen is deprotonated using a strong, non-nucleophilic base like sodium hydride (NaH). This generates the pyrazolate anion, a potent nucleophile that readily attacks an electrophilic alkylating agent, in this case, an ethyl bromoacetate. This step selectively installs the acetic acid precursor at the N1 position.
- **Saponification (Ester Hydrolysis):** The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base such as sodium hydroxide (NaOH) in a protic solvent mixture. The reaction is driven to completion by the formation of the carboxylate salt, which is then protonated in an acidic workup to yield the final product.

## Experimental Protocol: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Step 1: Synthesis of Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

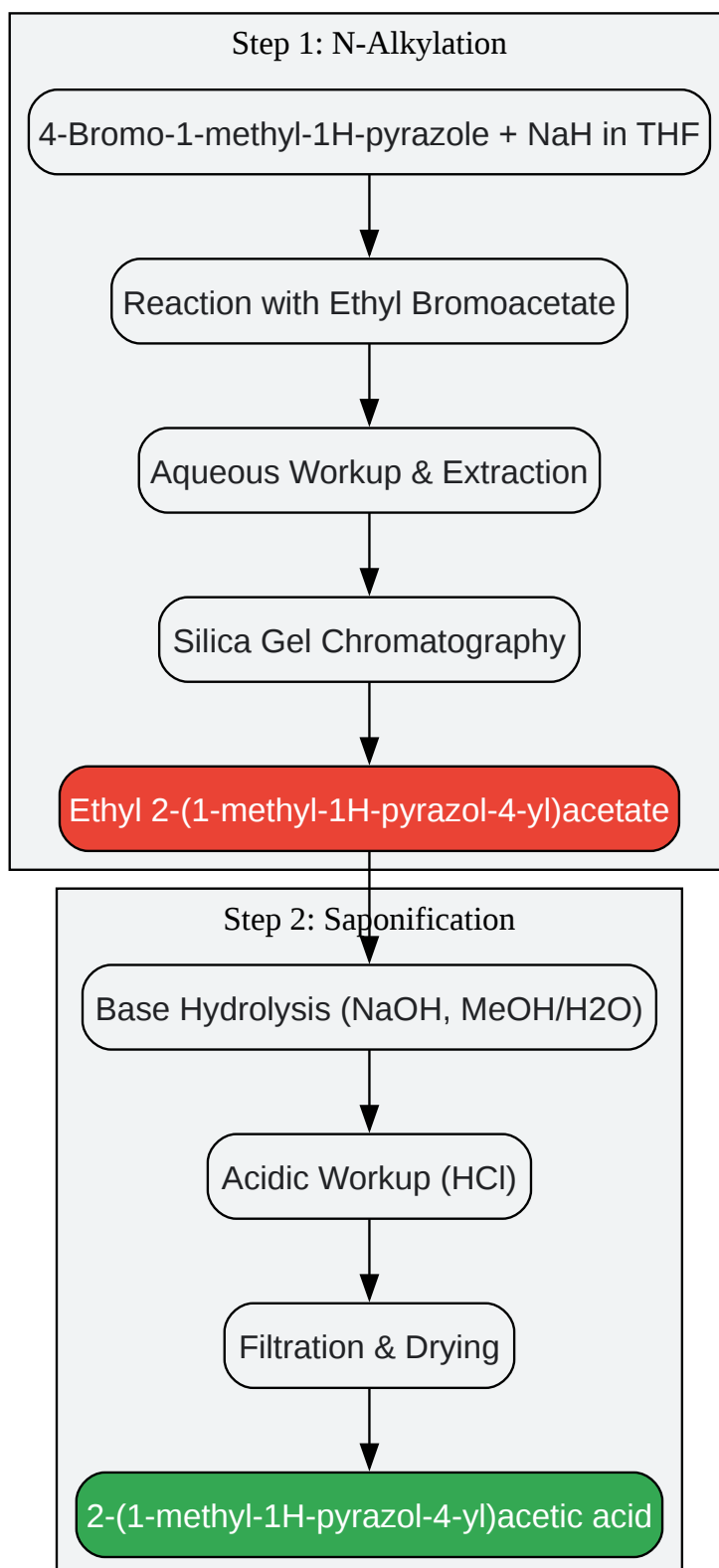
- To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add a solution of 4-bromo-1-methyl-1H-pyrazole (1.0 eq.) in anhydrous THF dropwise.
- Allow the reaction mixture to stir at room temperature for 1 hour.
- In a separate flask, prepare a solution of ethyl bromoacetate (1.1 eq.) in anhydrous THF.
- Cool the reaction mixture back to 0°C and add the ethyl bromoacetate solution dropwise.
- Let the reaction warm to room temperature and stir overnight.
- Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution.

- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the ethyl ester intermediate.

#### Step 2: Hydrolysis to **2-(1-methyl-1H-pyrazol-4-yl)acetic acid**

- Dissolve the purified ethyl ester from Step 1 in a mixture of methanol and water (e.g., 2:1 v/v).
- Add sodium hydroxide ( $\text{NaOH}$ , 2.0-3.0 eq.) and stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours, monitoring by TLC or LC-MS.
- Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
- Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-polar impurities.
- Cool the aqueous layer to 0°C and acidify to pH ~2-3 with cold 1M hydrochloric acid ( $\text{HCl}$ ).
- A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

## Synthesis Workflow Diagram



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Caption: Synthetic pathway for **2-(1-methyl-1H-pyrazol-4-yl)acetic acid**.

## Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following sections detail the expected spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

- $^1\text{H}$  NMR (500 MHz, DMSO- $d_6$ ):
  - $\delta \sim 12.3$  ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid (COOH). Its chemical shift can be variable and it is  $\text{D}_2\text{O}$  exchangeable.
  - $\delta \sim 7.6$  ppm (s, 1H): A singlet for the proton at the C5 position of the pyrazole ring ( $\text{CH}=\text{N}$ ).
  - $\delta \sim 7.4$  ppm (s, 1H): A singlet for the proton at the C3 position of the pyrazole ring ( $\text{N}=\text{CH}$ ).
  - $\delta \sim 3.8$  ppm (s, 3H): A sharp singlet corresponding to the three protons of the N-methyl group ( $\text{N}-\text{CH}_3$ ).
  - $\delta \sim 3.5$  ppm (s, 2H): A singlet for the two methylene protons of the acetic acid side chain ( $-\text{CH}_2-\text{COOH}$ ).
- $^{13}\text{C}$  NMR (125 MHz, DMSO- $d_6$ ):
  - $\delta \sim 172$  ppm: Carboxylic acid carbonyl carbon ( $\text{C}=\text{O}$ ).
  - $\delta \sim 138$  ppm: Pyrazole ring carbon C5.
  - $\delta \sim 129$  ppm: Pyrazole ring carbon C3.
  - $\delta \sim 110$  ppm: Pyrazole ring carbon C4 (quaternary).
  - $\delta \sim 39$  ppm: N-methyl carbon ( $\text{N}-\text{CH}_3$ ).
  - $\delta \sim 30$  ppm: Methylene carbon ( $-\text{CH}_2-\text{COOH}$ ).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[\[9\]](#)

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity
2500-3300	O-H stretch (carboxylic acid)	Broad
~2950	C-H stretch (aliphatic)	Medium
~1700	C=O stretch (carboxylic acid)	Strong, Sharp
~1550	C=N stretch (pyrazole ring)	Medium
~1450	C=C stretch (pyrazole ring)	Medium

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[\[10\]](#)

- Method: Electrospray Ionization (ESI)
- [M+H]<sup>+</sup> (Positive Mode): Expected at m/z 141.06
- [M-H]<sup>-</sup> (Negative Mode): Expected at m/z 139.05
- Key Fragmentation: A primary fragmentation pathway involves the loss of the carboxylic acid group (-COOH, 45 Da), leading to a fragment ion at m/z 95.05. Further fragmentation of the pyrazole ring can also be observed.[\[10\]](#)

## Reactivity and Derivatization Potential

The true utility of **2-(1-methyl-1H-pyrazol-4-yl)acetic acid** in drug discovery lies in its capacity for chemical modification. The carboxylic acid functional group is a versatile handle for constructing libraries of compounds.

## Key Chemical Transformations

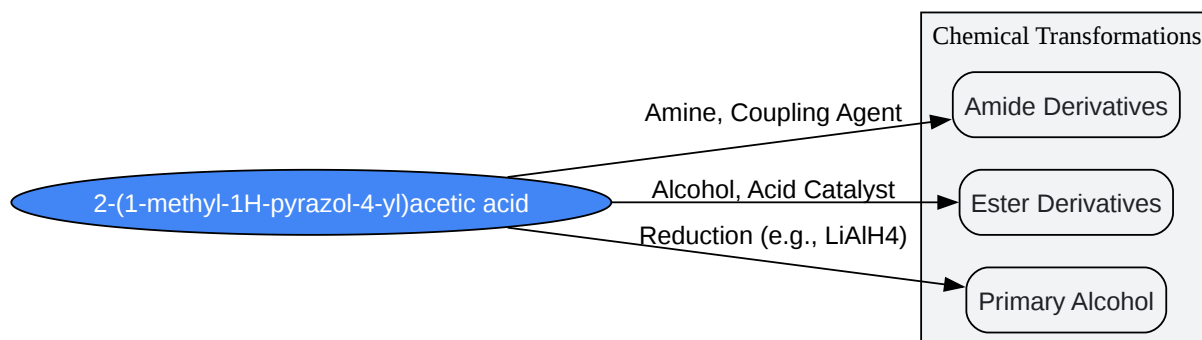
- **Amide Coupling:** This is the most common reaction, allowing the molecule to be coupled with a diverse range of primary and secondary amines to form amides. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).
- **Esterification:** Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents yields esters, which can act as prodrugs or modify the compound's pharmacokinetic properties.
- **Reduction:** The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) or borane ( $\text{BH}_3$ ), providing another point for diversification.

## General Protocol: Amide Coupling

- Dissolve **2-(1-methyl-1H-pyrazol-4-yl)acetic acid** (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
- Add an amine (1.1 eq.) and a coupling agent such as HATU (1.2 eq.) or EDC/HOBt (1.2 eq. each).
- Add an organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
- Stir the reaction at room temperature for 4-16 hours.
- Upon completion, perform an aqueous workup and purify the resulting amide by chromatography or recrystallization.

## Derivatization Workflow Diagram





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Caption: Key derivatization pathways from the parent acid.

## Safety and Handling

As with any laboratory chemical, proper safety precautions are imperative.

- **Hazard Identification:** This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] It may also be harmful if swallowed (H302).
- **Personal Protective Equipment (PPE):** Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- **Storage:** Store in a tightly sealed container in a cool, dry place, as recommended between 2-8°C.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

## Conclusion

**2-(1-methyl-1H-pyrazol-4-yl)acetic acid** is a high-value building block for chemical and pharmaceutical research. Its well-defined structure, predictable spectroscopic properties, and

versatile reactivity make it an ideal starting point for the synthesis of compound libraries targeting a wide array of biological targets. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to confidently incorporate this scaffold into their drug discovery and development programs.

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